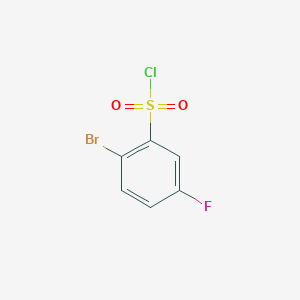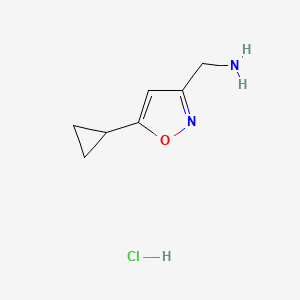
3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride
Vue d'ensemble
Description
3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride, often referred to as 3-AIPH, is an organic compound that has been studied for its potential applications in scientific research. It is an indole-based compound that has been found to have a variety of biochemical, physiological, and pharmacological effects. 3-AIPH is a useful tool for researchers due to its ability to act as an inhibitor of certain enzymes and receptors, as well as its ability to interact with a wide range of molecules.
Applications De Recherche Scientifique
Antimicrobial Activity
Radhakrishnan et al. (2020) synthesized Schiff bases containing the indole group, exhibiting significant antimicrobial activity. These compounds, including variants of 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone, were effective against both bacterial and fungal pathogens (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Spectroscopic and Diffractometric Study
Vogt et al. (2013) utilized spectroscopic and diffractometric techniques to characterize polymorphic forms of a compound structurally related to 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone. This research provides insights into the analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
Rearrangements and Synthesis
Sanchez and Parcell (1990) studied the rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones, closely related to the compound . Their work offers a new route to various bioactive compounds, showcasing the versatility of such structures in synthetic chemistry (Sanchez & Parcell, 1990).
Corrosion Inhibition
Vikneshvaran and Velmathi (2017) explored Schiff bases derived from L-Tryptophan, related to 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone, as corrosion inhibitors. They found these compounds to be effective in protecting stainless steel in acidic environments, demonstrating their potential in industrial applications (Vikneshvaran & Velmathi, 2017).
Biocatalysis
Li et al. (2013) utilized compounds including S-3-amino-3-phenylpropionic acid, similar to 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone, for asymmetric biocatalysis. This study highlights the potential of such compounds in the preparation of pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).
Propriétés
IUPAC Name |
3-amino-1-(2,3-dihydroindol-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13;/h1-4H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGFJUSEXHRPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine](/img/structure/B1524269.png)
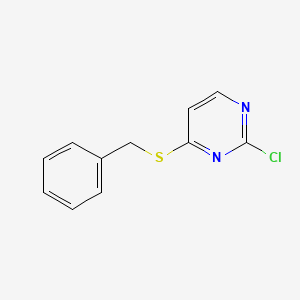
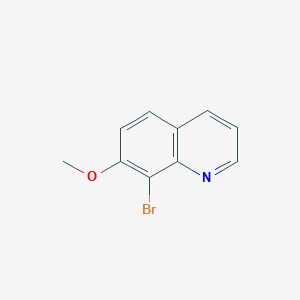
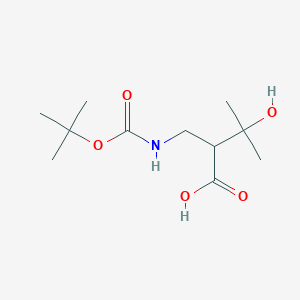
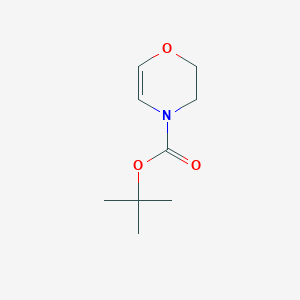
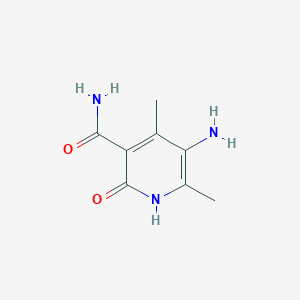
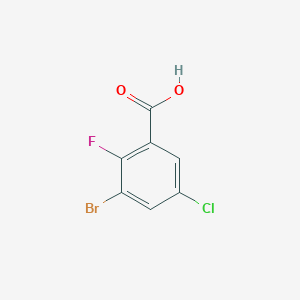
![2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1524285.png)

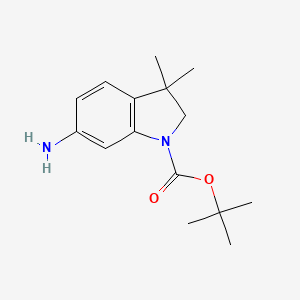
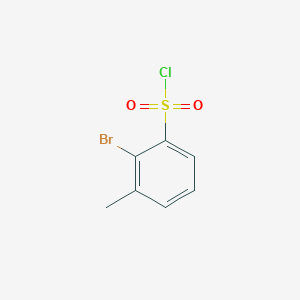
![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/structure/B1524290.png)
